2-Methyl-2-(4-methylcyclohexyl)propan-1-amine
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Overview
Description
2-Methyl-2-(4-methylcyclohexyl)propan-1-amine is an organic compound with a complex structure that includes a cyclohexane ring substituted with methyl groups and an amine group
Preparation Methods
The synthesis of 2-Methyl-2-(4-methylcyclohexyl)propan-1-amine typically involves several steps. One common method includes the alkylation of cyclohexanone with methyl iodide to form 4-methylcyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield the desired amine compound .
Chemical Reactions Analysis
2-Methyl-2-(4-methylcyclohexyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to yield saturated amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of different substituted amines.
Scientific Research Applications
2-Methyl-2-(4-methylcyclohexyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylcyclohexyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. This compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .
Comparison with Similar Compounds
2-Methyl-2-(4-methylcyclohexyl)propan-1-amine can be compared with other similar compounds, such as:
2-(4-Methylcyclohexyl)propan-2-ol: This compound has a similar cyclohexane ring structure but contains a hydroxyl group instead of an amine group.
1-Methylcyclohexene: This compound is a cyclohexene derivative with a methyl group, differing in its unsaturated ring structure.
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
2-methyl-2-(4-methylcyclohexyl)propan-1-amine |
InChI |
InChI=1S/C11H23N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h9-10H,4-8,12H2,1-3H3 |
InChI Key |
PHUHGAKQBFPMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)CN |
Origin of Product |
United States |
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